molecular formula C21H18F3N3OS B2939112 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 450344-06-6

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2939112
CAS No.: 450344-06-6
M. Wt: 417.45
InChI Key: GZSPDOQARUEMAO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole-benzamide class, characterized by a bicyclic thienopyrazole core fused with a benzamide moiety. Key structural features include:

  • 2-(2,3-Dimethylphenyl) substituent: A para-substituted aromatic group at position 2 of the thienopyrazole, enhancing lipophilicity and steric bulk.
  • 2-(Trifluoromethyl)benzamide: A benzamide group with a trifluoromethyl (-CF₃) substituent at position 2, known to improve metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-12-6-5-9-18(13(12)2)27-19(15-10-29-11-17(15)26-27)25-20(28)14-7-3-4-8-16(14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSPDOQARUEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that falls under the category of thienopyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The following sections provide a detailed examination of its biological activity based on available research findings.

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • IUPAC Name : N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

1. Antioxidant Activity

Research has indicated that thienopyrazole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds effectively protect against oxidative stress in erythrocytes (red blood cells) exposed to toxic substances like 4-nonylphenol. The alterations in erythrocytes were measured as indicators of oxidative damage, showing that thienopyrazoles can mitigate such effects .

Table 1: Erythrocyte Alterations in Response to Thienopyrazole Compounds

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16
Thienopyrazole Compound C28.3 ± 2.04

2. Anticancer Activity

Thienopyrazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance the cytotoxicity of these compounds .

Table 2: Cytotoxicity of Thienopyrazole Derivatives Against MDA-MB-231 Cells

CompoundIC50 (μM)
Compound A27.6
Compound B29.3
Compound C>50

3. Anti-inflammatory and Antimicrobial Properties

Thienopyrazole derivatives have shown promise in anti-inflammatory applications by selectively inhibiting phosphodiesterase enzymes involved in inflammatory pathways. Additionally, preliminary studies suggest antimicrobial activity against various pathogens, which positions these compounds as potential candidates for developing new therapeutic agents .

Case Study: Efficacy Against Inflammation

A study focusing on the anti-inflammatory properties of thienopyrazoles reported significant reductions in inflammatory markers in animal models treated with these compounds compared to controls. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Case Study: Antimicrobial Testing

In antimicrobial assays, specific thienopyrazole derivatives were tested against a panel of bacterial and fungal strains. Results indicated moderate to excellent inhibitory effects on growth, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Thienopyrazole) Substituents (Benzamide) Molecular Formula Molecular Weight Key Notes Source
Target Compound 2-(2,3-Dimethylphenyl) 2-(Trifluoromethyl) C₂₂H₁₉F₃N₃OS 438.47 g/mol High lipophilicity (CF₃ group); potential kinase inhibition
N-(2-(2,4-Dimethylphenyl)-...-3,4-dimethylbenzamide () 2-(2,4-Dimethylphenyl) 3,4-Dimethyl C₂₃H₂₃N₃OS 405.51 g/mol Reduced metabolic stability (methyl vs. CF₃)
4-Bromo-N-[2-(4-methylphenyl)-...]benzamide () 2-(4-Methylphenyl) 4-Bromo C₂₀H₁₆BrN₃O₂S 450.33 g/mol Bromine enhances halogen bonding; lower solubility
2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-...]benzamide () 2-(4-Methoxyphenyl) 2-(Difluoromethylthio) C₂₀H₁₇F₂N₃O₂S₂ 433.50 g/mol Methoxy improves solubility; thioether may reduce stability
2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-...]acetamide () 2-(m-Tolyl) Biphenyl-acetamide C₂₇H₂₃N₃OS 453.56 g/mol Acetamide linker alters binding; larger size limits BBB penetration

Key Observations

Substituent Position and Bioactivity: The 2,3-dimethylphenyl group on the target compound (vs. The trifluoromethyl group in the benzamide moiety enhances electronegativity and resistance to oxidative metabolism compared to methyl or bromo substituents .

Physicochemical Properties :

  • The target compound’s molecular weight (438.47 g/mol) and moderate lipophilicity align with Lipinski’s rules for drug-likeness, unlike the biphenyl analog (453.56 g/mol), which may face bioavailability challenges .
  • Bromine in increases molecular weight (450.33 g/mol) but reduces solubility, limiting its utility in aqueous environments .

Inferred Therapeutic Potential: Compounds with trifluoromethyl or thioether groups (e.g., ) are prevalent in kinase inhibitors and antiviral agents due to their ability to form strong van der Waals interactions . The methoxy group in improves solubility but may reduce membrane permeability compared to the target compound’s hydrophobic CF₃ group .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide, and what are the critical reaction parameters?

  • Methodological Answer : A common approach involves coupling a thienopyrazole intermediate with a benzamide derivative. For example, a similar thieno-pyrazole synthesis uses K₂CO₃ as a base in N,N-dimethylformamide (DMF) at room temperature, with RCH₂Cl as an alkylating agent . Key parameters include stoichiometric control of the base (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) and inert reaction conditions to avoid hydrolysis of the trifluoromethyl group. Reaction progress can be monitored via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the 2,3-dimethylphenyl group (δ ~2.2–2.5 ppm for methyl protons) and the thieno-pyrazole core (aromatic protons at δ ~6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for analogous pyrazole derivatives .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in positive ion mode can achieve detection limits <1 ng/mL. Calibration curves should be prepared in the relevant matrix (e.g., plasma) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability (e.g., logP variations due to the trifluoromethyl group) or metabolic stability . Conduct parallel assays with Caco-2 cells to evaluate permeability and microsomal stability assays (e.g., using rat liver microsomes) to assess metabolic degradation rates . Normalize activity data to intracellular concentrations measured via LC-MS .

Q. What strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity but may reduce solubility. Use salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400/water) to improve aqueous solubility. For prolonged half-life, consider prodrug modifications at the benzamide moiety, such as esterification of carboxylic acid groups .

Q. How can computational modeling predict interactions between this compound and target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (e.g., kinases or GPCRs). Focus on the thieno-pyrazole core as a potential hinge-binding motif. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer : Systematically vary substituents on the 2,3-dimethylphenyl and trifluoromethylbenzamide moieties. For example:
  • Replace the methyl groups with halogens or methoxy to assess electronic effects.
  • Modify the thieno-pyrazole ring to a pyrazolo-triazine to evaluate ring tension impacts.
    Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

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